molecular formula C15H26NO3P B13758104 Dibutyl methylphenylphosphoramidate CAS No. 52670-79-8

Dibutyl methylphenylphosphoramidate

Cat. No.: B13758104
CAS No.: 52670-79-8
M. Wt: 299.35 g/mol
InChI Key: FDBKWZKFVMRFEY-UHFFFAOYSA-N
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Description

Dibutyl methylphenylphosphoramidate is an organophosphorus compound characterized by the presence of a phosphorus-nitrogen (P-N) bond. This compound is part of the broader class of phosphoramidates, which are known for their stability and diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl methylphenylphosphoramidate can be achieved through several methods. One common approach involves the reaction of dibutyl phosphite with methylphenylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Dibutyl methylphenylphosphoramidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphoramidate oxides, while substitution reactions can produce a variety of phosphoramidate derivatives .

Scientific Research Applications

Dibutyl methylphenylphosphoramidate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dibutyl methylphenylphosphoramidate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibutyl methylphenylphosphoramidate is unique due to its specific P-N bond, which imparts distinct chemical and biological properties. Unlike other similar compounds, it has a broader range of applications in both scientific research and industrial processes .

Properties

CAS No.

52670-79-8

Molecular Formula

C15H26NO3P

Molecular Weight

299.35 g/mol

IUPAC Name

N-dibutoxyphosphoryl-N-methylaniline

InChI

InChI=1S/C15H26NO3P/c1-4-6-13-18-20(17,19-14-7-5-2)16(3)15-11-9-8-10-12-15/h8-12H,4-7,13-14H2,1-3H3

InChI Key

FDBKWZKFVMRFEY-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(N(C)C1=CC=CC=C1)OCCCC

Origin of Product

United States

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